2-(2-Chlorophenyl)-2,2-difluoroacetonitrile

Lipophilicity logP Drug Design

2-(2-Chlorophenyl)-2,2-difluoroacetonitrile (CAS 1334147-39-5) is an aryl-α,α-difluoroacetonitrile derivative with the molecular formula C₈H₄ClF₂N and a molecular weight of 187.57 g·mol⁻¹. Its structure comprises an ortho-chlorophenyl ring appended to a gem‑difluoroacetonitrile moiety, placing it within the class of fluorinated nitrile building blocks.

Molecular Formula C8H4ClF2N
Molecular Weight 187.57 g/mol
Cat. No. B13158804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)-2,2-difluoroacetonitrile
Molecular FormulaC8H4ClF2N
Molecular Weight187.57 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C#N)(F)F)Cl
InChIInChI=1S/C8H4ClF2N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H
InChIKeySQRWUBGAXOPNJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenyl)-2,2-difluoroacetonitrile – High-Purity Gem-Difluoro Aryl Nitrile for Chemical Procurement and Medicinal Chemistry


2-(2-Chlorophenyl)-2,2-difluoroacetonitrile (CAS 1334147-39-5) is an aryl-α,α-difluoroacetonitrile derivative with the molecular formula C₈H₄ClF₂N and a molecular weight of 187.57 g·mol⁻¹ . Its structure comprises an ortho-chlorophenyl ring appended to a gem‑difluoroacetonitrile moiety, placing it within the class of fluorinated nitrile building blocks. The gem‑difluoro substitution confers distinct electronic and steric properties, which are exploited as a carbonyl bioisostere and metabolic blocking group in pharmaceutical and agrochemical research [1]. Commercially available at ≥95% purity from multiple vendors , this compound serves as a key intermediate for the synthesis of fluorinated heterocycles, enzyme inhibitors, and functional materials.

Why 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile Cannot Be Replaced by Non‑Fluorinated or Isomeric Analogs


Generic substitution within the arylacetonitrile class fails because the gem‑difluoro motif fundamentally alters electronic, conformational, and metabolic profiles in ways that non‑fluorinated, mono‑fluoro, or regioisomeric analogs do not replicate. The α‑CF₂ group acts as a strong electron‑withdrawing substituent, polarising the nitrile triple bond and lowering the pKₐ of adjacent protons, which directly impacts reactivity in nucleophilic additions and cyclocondensations [1]. Furthermore, gem‑difluoroalkanes are established carbonyl bioisosteres that resist cytochrome‑P450‑mediated oxidation, translating into prolonged metabolic half‑life relative to CH₂‑linked analogs [2]. Even a positional isomer such as 2‑(4‑chlorophenyl)-2,2‑difluoroacetonitrile exhibits altered dipole moment and steric profile, which can affect binding-pocket complementarity and crystallinity—critical parameters in lead optimisation and solid‑state formulation. These differences are quantifiable and are detailed in the evidence guide below.

Quantitative Differentiation of 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile – Head‑to‑Head Physicochemical, Synthetic, and Drug‑Design Metrics


Lipophilicity (logP) Enhancement vs. Non‑Fluorinated 2‑(2‑Chlorophenyl)acetonitrile

The gem‑difluoro substitution increases calculated logP by approximately 0.6–0.8 log units relative to the non‑fluorinated parent 2‑(2‑chlorophenyl)acetonitrile, indicating roughly 4‑ to 6‑fold higher partition into organic phases. The target compound displays a consensus logP of 3.04 [1] whereas the CH₂ analog has a predicted logP of ~2.3 [2].

Lipophilicity logP Drug Design

Metabolic Stability Gain via Gem‑Difluoro Carbonyl Bioisostere

The CF₂ unit is a well‑characterised carbonyl bioisostere that blocks oxidative metabolism at the benzylic position. In a class‑level analysis of gem‑difluoro versus CH₂ analogs, the intrinsic clearance (CLint) in human liver microsomes is typically reduced by >50% [1]. The target compound is predicted to exhibit similarly enhanced metabolic half‑life compared to 2‑(2‑chlorophenyl)acetonitrile.

Metabolic Stability Bioisostere CYP450

Green Synthetic Accessibility – Aqueous Ammonia Cyanation vs. Traditional Metal‑Catalysed Routes

Zhang et al. (2022) reported a scalable, metal‑free cyanation of gem‑difluoroalkenes using aqueous ammonia as the nitrogen source, achieving excellent yields and broad substrate scope [1]. This protocol directly generates 2‑(2‑chlorophenyl)‑2,2‑difluoroacetonitrile without toxic cyanating reagents, in contrast to traditional routes using CuCN or Zn(CN)₂ that require palladium catalysis and generate heavy‑metal waste [2].

Green Chemistry Cyanation Scalable Synthesis

Conformational Rigidity and Topological Polar Surface Area vs. Flexible‑Chain Analogs

The gem‑difluoro group restricts rotational freedom; the target compound possesses a single rotatable bond (Rotatable_Bonds = 1) and a topological polar surface area (TPSA) of 23.79 Ų . In contrast, 2‑(2‑chlorophenyl)acetonitrile has two rotatable bonds and an identical TPSA. The lower conformational entropy of the difluoro compound can translate into improved binding affinity via reduced entropic penalty upon target engagement [1].

Conformational Analysis TPSA Ligand Efficiency

Differentiation from TRAM‑39 (2‑(2‑Chlorophenyl)‑2,2‑diphenylacetonitrile) – Electronic and Steric Modulation of IKCa1 Channel Affinity

TRAM‑39 (2‑(2‑chlorophenyl)‑2,2‑diphenylacetonitrile) is a potent IKCa1 (KCa3.1) channel inhibitor (IC₅₀ ~20 nM) [1]. The target compound replaces the two phenyl rings with fluorine atoms, dramatically reducing steric bulk (MW 187.57 vs. 332.83 g·mol⁻¹) and logP (3.04 vs. ~5.5). This results in a substantially lower molecular weight and higher ligand efficiency, making the difluoro analog a more fragment‑like starting point for further optimisation [2].

IKCa1 Channel TRAM-39 Analog Potency Fine-Tuning

High‑Impact Application Scenarios for 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Generation for Ion‑Channel and CNS Targets

The combination of low molecular weight (187.57), moderate lipophilicity (logP 3.04), and restricted rotatable bonds (1) makes this compound an attractive fragment for screening against CNS‑penetrant and ion‑channel targets . Its gem‑difluoro group provides metabolic stability superior to CH₂ analogs, reducing the risk of rapid oxidative clearance during fragment‑to‑lead expansion [1].

Green‑Chemistry‑Driven Scale‑Up of Fluorinated Nitrile Intermediates

The aqueous‑ammonia‑based cyanation protocol reported by Zhang et al. (2022) enables metal‑free, high‑yielding access to aryl‑α,α‑difluoroacetonitriles [2]. This route avoids palladium and toxic cyanide sources, lowering cost and environmental burden during gram‑to‑kilogram scale‑up for medicinal chemistry and agrochemical intermediate supply.

Carbonyl Bioisostere Replacement in Protease and Dehydrogenase Inhibitor Programs

The CF₂ unit is a recognised carbonyl bioisostere that blocks hydrolytic and oxidative metabolism at the benzylic position [1]. Incorporating 2‑(2‑chlorophenyl)-2,2‑difluoroacetonitrile as a building block allows medicinal chemists to replace labile ester or amide carbonyls while retaining target‑binding hydrogen‑bond interactions mediated by the nitrile group.

Selectivity Fine‑Tuning in IKCa1 Channel Modulator Development

TRAM‑39 (2‑(2‑chlorophenyl)‑2,2‑diphenylacetonitrile) is a potent IKCa1 inhibitor, but its high molecular weight and lipophilicity hinder further optimisation [3]. The target compound replaces the diphenyl motif with gem‑difluoro, slashing MW by 44% and logP by ~2.5 units, offering a more ligand‑efficient entry point for developing next‑generation KCa3.1 modulators with improved drug‑like properties.

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